2-Chloro-3-methylquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylquinoline-8-sulfonamide is an organic compound with the molecular formula C10H9ClN2O2S. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylquinoline-8-sulfonamide typically involves the reaction of 2-chloro-3-methylquinoline with sulfonamide under specific conditions. One common method includes the use of sulfonyl chloride and a base to facilitate the reaction . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-Chloro-3-methylquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-6-methylquinoline
- 8-Quinolinesulfonamide
Uniqueness
2-Chloro-3-methylquinoline-8-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, methyl group, and sulfonamide functionality makes it particularly versatile in various applications .
Properties
Molecular Formula |
C10H9ClN2O2S |
---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
2-chloro-3-methylquinoline-8-sulfonamide |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6-5-7-3-2-4-8(16(12,14)15)9(7)13-10(6)11/h2-5H,1H3,(H2,12,14,15) |
InChI Key |
NYEBXBGYQJOKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.